(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TEI-8362 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of the azaisochromen ring system.
Introduction of the carboxypropyl group: This step involves the addition of the carboxypropyl group to the azaisochromen ring.
Addition of the phenylmethoxycarbonylamino group:
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
TEI-8362 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions used and the nature of the substituents involved .
Scientific Research Applications
TEI-8362 has several scientific research applications, including:
Chemistry: In chemistry, TEI-8362 is used as a model compound to study the inhibition of human neutrophil elastase and other proteases.
Biology: In biology, TEI-8362 is used to study the role of human neutrophil elastase in various physiological and pathological processes.
Medicine: In medicine, TEI-8362 is being investigated for its potential therapeutic applications in the treatment of chronic respiratory diseases such as chronic obstructive pulmonary disease, bronchiectasis, and cystic fibrosis.
Industry: In industry, TEI-8362 is used in the development of new drugs and therapeutic agents targeting human neutrophil elastase
Mechanism of Action
TEI-8362 exerts its effects by inhibiting the activity of human neutrophil elastase. The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition is achieved through the formation of a covalent bond between the hydroxyl oxygen of serine 195 in the enzyme and the carbonyl carbon of TEI-8362. This interaction is further stabilized by hydrophobic interactions between the terminal benzene of TEI-8362 and the S4 pocket of the enzyme, as well as additional interactions with the oxyanion hole and histidine 57 .
Comparison with Similar Compounds
TEI-8362 is unique in its high selectivity and potency as an inhibitor of human neutrophil elastase. Similar compounds include:
ONO-5046: Another inhibitor of human neutrophil elastase, but with different structural features.
MR-889: A small-molecule inhibitor of human neutrophil elastase with a different mechanism of action.
L-694,458: An inhibitor of human neutrophil elastase with a different chemical structure.
CE-1037: Another inhibitor of human neutrophil elastase with distinct pharmacological properties.
GW-311616: A potent inhibitor of human neutrophil elastase with a different molecular target.
TEI-8362 stands out due to its high selectivity for human neutrophil elastase among a variety of proteases, making it a promising candidate for therapeutic applications in the treatment of destructive lung diseases .
Properties
Molecular Formula |
C26H28N4O9 |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H28N4O9/c1-15-12-17(13-19-22(15)24(36)39-25(29-19)27-11-5-8-20(31)32)28-23(35)18(9-10-21(33)34)30-26(37)38-14-16-6-3-2-4-7-16/h2-4,6-7,12-13,18H,5,8-11,14H2,1H3,(H,27,29)(H,28,35)(H,30,37)(H,31,32)(H,33,34)/t18-/m0/s1 |
InChI Key |
JLDVWXAMNKPCJI-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)OC(=N2)NCCCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)OC(=N2)NCCCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Synonyms |
4-(N-(3-((3-carboxypropyl)amino)-8-methyl-oxo-4-azaisochromen-6-yl)carbamoyl)-4-((phenylmethoxy)carbonylamino)butanoic acid TEI 8362 TEI-8362 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.